6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
6-(2-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by a 2-chlorobenzyl group at position 6 and a methyl group at position 4. This scaffold is notable for its versatility in medicinal chemistry, with modifications at these positions influencing pharmacological activity, solubility, and metabolic stability. The compound’s structural framework is shared with several bioactive molecules, including kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-8-10(6-9-4-2-3-5-11(9)14)12(19)18-13(17-8)15-7-16-18/h2-5,7H,6H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJZAXMSQGRBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their potential therapeutic applications, including anticancer, antimicrobial, and anticonvulsant properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 289.72 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, along with a chlorobenzyl substituent that is believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.72 g/mol |
| IUPAC Name | This compound |
| CAS Number | 898923-45-0 |
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- Antitumor Efficacy : Studies have shown IC50 values ranging from 15.3 µM to 29.1 µM against various cancer cell lines such as MCF-7 and A549 . These values suggest moderate potency in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties:
- Bactericidal Effects : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . This suggests its potential use in treating bacterial infections.
- Antifungal Properties : Similar compounds have exhibited antifungal activity against strains like Aspergillus flavus and A. niger .
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of triazolo-pyrimidine derivatives:
- Positive Modulation of GABAA Receptors : Some derivatives have been identified as positive modulators of GABAA receptors, leading to reduced seizure activity in animal models . This mechanism may provide insights into the therapeutic applications for epilepsy.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of various triazolo-pyrimidine derivatives including our compound. The results indicated that compounds with a chlorobenzyl substituent exhibited enhanced cytotoxicity against MCF-7 breast cancer cells compared to their unsubstituted counterparts. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Screening
In another investigation, the antimicrobial efficacy was assessed using disc diffusion methods against several bacterial and fungal strains. The results demonstrated that the compound exhibited significant inhibition zones comparable to standard antibiotics like ampicillin and fluconazole.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical and Pharmacological Properties
Melting Points and Solubility
- High Melting Points: Derivatives like 2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibit melting points >300°C, attributed to hydrogen bonding and aromatic stacking .
- Water Solubility : Carboxamide derivatives (e.g., 5j, 5k) show improved solubility due to polar groups, whereas halogenated benzyl groups reduce solubility .
Electrochemical Behavior
Triazolopyrimidinones with electron-withdrawing groups (e.g., S1-TP with chloromethyl) display distinct redox potentials, critical for drug metabolism studies .
Medicinal Chemistry
- Antimicrobial Activity : Carboxamide hybrids (e.g., 5k) inhibit fungal pathogens with efficacy comparable to commercial agents .
- Kinase Inhibition : Analog 7-chloro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine serves as a BRD4 inhibitor precursor .
Key Research Findings
Q & A
Q. Basic
- Spectroscopy : H/C NMR confirms substituent positions (e.g., methyl at C5, chlorobenzyl at C6). For example, methyl groups typically resonate at δ 2.1–2.5 ppm .
- X-ray crystallography : Crystal structures (e.g., monoclinic space group) reveal bond lengths (C-Cl: ~1.74 Å) and hydrogen-bonding networks critical for stability .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 388.24 for CHClNO) validate molecular weight .
What methodologies assess its interactions with biological targets like CDK2 or DNA?
Q. Advanced
- Electrochemical DNA binding : Use carbon graphite electrodes to measure redox shifts in cyclic voltammetry. A ΔEp > 50 mV indicates intercalation or groove binding .
- Enzyme inhibition assays : For CDK2, perform kinase activity assays using ATP analogs (e.g., ADP-Glo™) and monitor IC values. Competitive binding at the ATP site is confirmed via docking studies .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target interactions .
How are structure-activity relationships (SAR) optimized for derivatives?
Q. Advanced
- Substituent variation : Introduce halogens (e.g., Cl, F) at the benzyl group to enhance lipophilicity (logP > 2.5) and bioavailability .
- Molecular docking : Use AutoDock Vina to predict binding affinities. For CDK2, substituents at C2/C5 improve hydrogen bonding with Lys89 and Asp145 .
- In vivo validation : Test optimized derivatives in tumor-bearing mice (e.g., C6 xenografts) to correlate SAR with efficacy .
What in vitro assays screen for preliminary biological activity?
Q. Basic
- Antimicrobial : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus) .
- Anticancer : MTT assay (IC < 10 µM in MCF-7 cells) .
- Cell cycle arrest : Flow cytometry (G1/S phase blockade in CDK2-inhibited cells) .
How to resolve contradictions in reported biological data?
Q. Advanced
- Orthogonal assays : Cross-validate cytotoxicity (e.g., MTT vs. clonogenic survival) to rule out false positives .
- Dose-response curves : Ensure IC values are calculated from ≥3 independent replicates with R > 0.95 .
- Meta-analysis : Compare physicochemical properties (e.g., solubility, logD) across studies to identify confounding factors .
What physicochemical properties are critical for formulation?
Q. Basic
- Solubility : Aqueous solubility < 10 µg/mL necessitates co-solvents (e.g., DMSO:PBS) .
- Stability : pH-dependent degradation (t > 24 hrs at pH 7.4) ensures in vivo viability .
- Melting point : High mp (>200°C) suggests crystalline stability .
How do computational models predict target binding modes?
Q. Advanced
- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., RMSD < 2.0 Å for CDK2) over 100 ns trajectories .
- QM/MM : Calculate binding energy contributions (e.g., electrostatic vs. van der Waals) for chlorobenzyl substituents .
- Pharmacophore mapping : Identify critical features (e.g., H-bond acceptors at C7) using Schrödinger Phase .
What analytical techniques ensure purity and stability?
Q. Basic
- HPLC : Purity ≥95% with C18 columns (acetonitrile/water gradient, λ = 254 nm) .
- TLC : R = 0.3–0.5 (silica gel, ethyl acetate/hexane 1:1) .
- DSC : Thermal decomposition >250°C confirms stability .
How are halogen substituents optimized in synthesis?
Q. Advanced
- Buchwald-Hartwig amination : Introduce chloro/iodo groups via Pd-catalyzed cross-coupling (yield: 31–56%) .
- Radical halogenation : Use NCS (N-chlorosuccinimide) for regioselective chlorination .
- Crystallography-guided design : Halogen bonding (C-Cl···O/N) enhances crystal packing and solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
